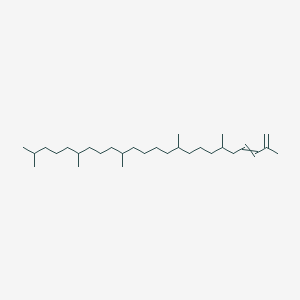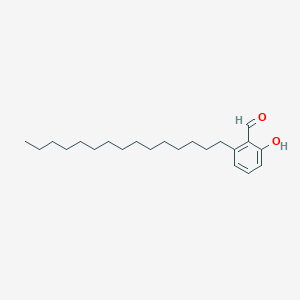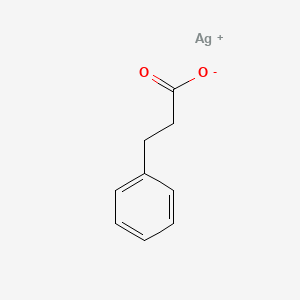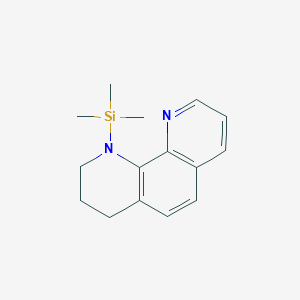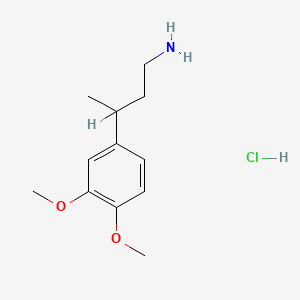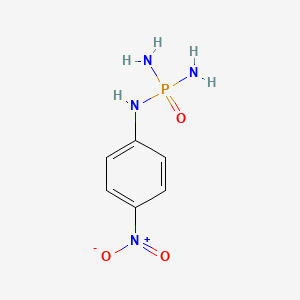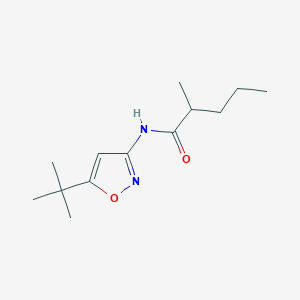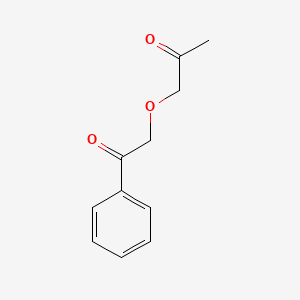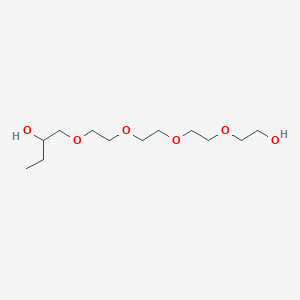
3,6,9,12-Tetraoxahexadecane-1,14-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a member of the polyethylene glycol (PEG) family, characterized by the presence of multiple ether linkages in its structure . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxahexadecane-1,14-diol typically involves the reaction of tetraethylene glycol with butyl alcohol under acidic or basic conditions. The reaction is catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The process involves the formation of ether linkages through a series of dehydration reactions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxahexadecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides or amines
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxahexadecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biocompatible materials and as a component in buffer solutions.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with pharmaceutical compounds.
Industry: Applied in the production of surfactants, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxahexadecane-1,14-diol is primarily based on its ability to form hydrogen bonds and interact with other molecules through its hydroxyl and ether groups. These interactions facilitate the solubilization of various compounds and enhance their stability in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylene glycol: Similar structure but lacks the butyl ether group.
Polyethylene glycol (PEG): Larger polymer with multiple ether linkages.
Diethylene glycol monobutyl ether: Shorter chain length with similar functional groups
Uniqueness
3,6,9,12-Tetraoxahexadecane-1,14-diol is unique due to its specific chain length and the presence of both hydroxyl and butyl ether groups, which confer distinct solubility and reactivity properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
75506-78-4 |
|---|---|
Molekularformel |
C12H26O6 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]butan-2-ol |
InChI |
InChI=1S/C12H26O6/c1-2-12(14)11-18-10-9-17-8-7-16-6-5-15-4-3-13/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
JVXNOOKYYJSCEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COCCOCCOCCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



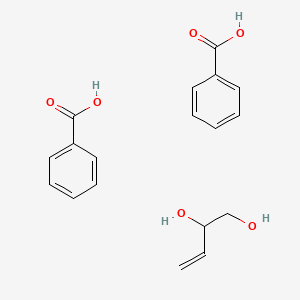
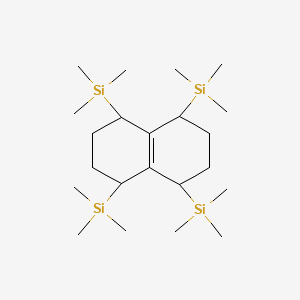


![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
